![molecular formula C6H9BN2O4S B2803431 [4-(Sulfamoylamino)phenyl]boronic acid CAS No. 1298033-59-6](/img/structure/B2803431.png)
[4-(Sulfamoylamino)phenyl]boronic acid
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Overview
Description
[4-(Sulfamoylamino)phenyl]boronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material sciences. This compound is a white crystalline solid with a molecular formula of C12H14BNO4S and a molecular weight of 285.12 g/mol.
Scientific Research Applications
Suzuki–Miyaura Coupling
[4-(sulfamoylamino)phenyl]boronic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. The success of SM coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound’s rapid transmetalation with palladium(II) complexes facilitates the formation of new C–C bonds .
BODIPY Dyes
Researchers have synthesized modular and functional BODIPY dyes containing the phenylboronic acid moiety. These dyes combine the versatility of 3,5-dichloro-BODIPY derivatives with the receptor-like properties of the phenylboronic acid group. These compounds find applications in fluorescence imaging, sensing, and bioconjugation .
Mechanism of Action
Target of Action
The primary target of [4-(Sulfamoylamino)phenyl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups, such as [4-(Sulfamoylamino)phenyl]boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by [4-(Sulfamoylamino)phenyl]boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable pharmacokinetic properties for use in SM coupling reactions.
Result of Action
The molecular effect of [4-(Sulfamoylamino)phenyl]boronic acid’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of a variety of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of [4-(Sulfamoylamino)phenyl]boronic acid is influenced by the reaction conditions of the SM coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
properties
IUPAC Name |
[4-(sulfamoylamino)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4S/c8-14(12,13)9-6-3-1-5(2-4-6)7(10)11/h1-4,9-11H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGDIQUQLJYZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Sulfamoylamino)phenyl]boronic acid | |
CAS RN |
1298033-59-6 |
Source
|
Record name | [4-(sulfamoylamino)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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